Daf-FM

Description

Structure

3D Structure

Properties

IUPAC Name |

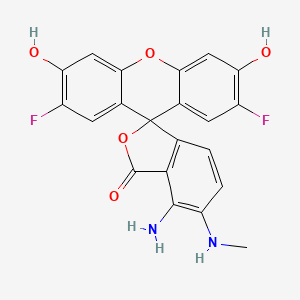

7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJCILWNOLHJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439837 | |

| Record name | DAF-FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254109-20-1 | |

| Record name | DAF-FM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 254109-20-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Nitric Oxide: A Technical Guide to DAF-FM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a highly sensitive fluorescent probe for the real-time detection of nitric oxide (NO) in living cells. This document details the core principles of this compound and its cell-permeant diacetate form (this compound DA), their mechanisms of action, and practical applications in biological research.

Core Principles and Mechanism of Action

This compound is a fluorescent dye designed to quantify low concentrations of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes, including neurotransmission, cardiovascular regulation, and immune responses.[1] The probe itself, this compound, is essentially non-fluorescent.[2] Its utility in cellular assays is primarily achieved through its diacetate derivative, this compound diacetate (this compound DA).

This compound DA is a cell-permeable compound that can passively diffuse across the cell membrane.[3][4] Once inside the cell, intracellular esterases cleave the diacetate groups, converting this compound DA into the cell-impermeant this compound, which becomes trapped within the cell.[5]

The detection of nitric oxide by this compound is a two-step process. This compound reacts with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This irreversible reaction results in the formation of a highly fluorescent triazole derivative. This conversion leads to a significant increase in fluorescence quantum yield, approximately 160-fold, from ~0.005 to ~0.81. The resulting bright green fluorescence can be readily detected using standard fluorescence microscopy, flow cytometry, and microplate readers.

It is important to note that this compound does not directly react with nitric oxide itself but rather with its reactive intermediates. Kinetic studies suggest that the nitrogen dioxide radical (NO₂•) may be a more likely reactive intermediate than N₂O₃. This compound does not react with other nitrogen species like nitrite (NO₂⁻) and nitrate (NO₃⁻) under physiological conditions.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.005 (unbound), ~0.81 (NO-adduct) | |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ or ~84,000 M⁻¹cm⁻¹ | |

| Limit of Detection for NO | ~3 nM | |

| pH Sensitivity | Fluorescence is independent of pH above 5.5 | |

| Molecular Weight (this compound DA) | 496.42 g/mol |

Experimental Protocols

Preparation of this compound DA Stock and Working Solutions

Materials:

-

This compound diacetate (this compound DA)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium)

Protocol:

-

Stock Solution Preparation: To prepare a 5 mM stock solution, dissolve 1 mg of this compound DA in 0.4 mL of anhydrous DMSO. For a 10 mM stock solution, dissolve the contents of a vial in the appropriate volume of DMSO (e.g., 10 µL for a 50 µg vial). Vortex thoroughly until the powder is completely dissolved.

-

Storage: Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable physiological buffer. The optimal concentration should be determined empirically for each cell type and experimental condition. Buffers containing serum, bovine serum albumin (BSA), or phenol red may interfere with the fluorescence and should be used with caution.

Cellular Staining and Nitric Oxide Detection

Materials:

-

Cultured cells

-

This compound DA working solution

-

Physiological buffer

-

Fluorescence microscope or flow cytometer

Protocol for Adherent Cells:

-

Seed cells on coverslips or in a multi-well plate and culture until they reach the desired confluence.

-

Remove the culture medium and wash the cells twice with a physiological buffer.

-

Add the this compound DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

-

Wash the cells twice with the physiological buffer to remove excess probe.

-

Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.

-

Induce nitric oxide production using the desired stimulus. A positive control can be generated by treating cells with an NO donor like 1 mM DEA NONOate for 30-60 minutes.

-

Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer with excitation and emission wavelengths appropriate for fluorescein (FITC) settings.

Protocol for Suspension Cells:

-

Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a physiological buffer.

-

Add the this compound DA working solution to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.

-

Wash the cells twice by centrifugation (e.g., 300 x g for 10 minutes) and resuspend the pellet in fresh buffer to remove excess probe.

-

Incubate for an additional 15-30 minutes for complete de-esterification.

-

Treat the cells to induce NO production.

-

Wash the cells once to remove the treatment compounds.

-

Proceed with analysis by flow cytometry.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of intracellular this compound activation and nitric oxide detection.

Experimental Workflow

Caption: General experimental workflow for using this compound DA to detect nitric oxide in cells.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

The DAF-FM Diacetate-Based Mechanism for Nitric Oxide Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) mechanism for the detection and quantification of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes.[1] This document outlines the core principles of this compound-based NO detection, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying chemical and procedural workflows.

Core Principles of this compound Nitric Oxide Detection

This compound diacetate is a cell-permeable fluorescent probe designed for the sensitive detection of nitric oxide in biological systems.[2][3] The detection mechanism is a multi-step process that begins with the passive diffusion of the non-fluorescent this compound diacetate across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant this compound.[4][5]

In its native state, this compound exhibits a low basal fluorescence. However, in the presence of nitric oxide and oxygen, this compound undergoes a nitrosation reaction to form a highly fluorescent and stable benzotriazole derivative. This reaction results in a significant increase in fluorescence quantum yield, allowing for the sensitive detection of NO production. The fluorescence signal can be measured using standard fluorescein filter sets, making it compatible with a wide range of instrumentation, including fluorescence microscopes, microplate readers, and flow cytometers.

It is important to note that the reaction is not directly with NO but with a nitrosating agent, likely dinitrogen trioxide (N₂O₃) or nitrogen dioxide (NO₂•), which is formed from the autooxidation of NO. This means the probe detects intermediates generated from NO in the presence of oxygen.

Quantitative Data and Properties

The utility of this compound as a nitric oxide indicator is underscored by its photophysical and chemical properties. The following table summarizes the key quantitative data for this compound and its NO-adduct.

| Property | This compound (Pre-NO Reaction) | This compound-T (Post-NO Reaction) | Reference |

| Fluorescence Quantum Yield | ~0.005 | ~0.81 (~160-fold increase) | |

| Maximum Excitation Wavelength | N/A | 495 nm | |

| Maximum Emission Wavelength | N/A | 515 nm | |

| Molar Extinction Coefficient (ε) | N/A | 73,000 M⁻¹cm⁻¹ | |

| NO Detection Limit | N/A | ~3 nM | |

| pH Sensitivity | Spectra are independent of pH above 5.5 | Spectra are independent of pH above 5.5 |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound diacetate in detecting intracellular nitric oxide in cell cultures.

Reagent Preparation

-

This compound Diacetate Stock Solution: Prepare a 5 mM stock solution of this compound diacetate in high-quality anhydrous DMSO. For example, dissolve 1 mg of this compound diacetate (MW: 496.42 g/mol ) in approximately 0.4 mL of DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the this compound diacetate stock solution to a final working concentration of 5-10 µM in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type and experimental condition.

Cell Loading and NO Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

-

Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates for microplate readers, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.

-

Loading with this compound Diacetate:

-

Remove the culture medium from the cells and wash once with warm PBS or serum-free medium.

-

Add the this compound diacetate working solution to the cells.

-

Incubate for 20-60 minutes at 37°C, protected from light. The optimal loading time may vary.

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells twice with warm PBS or medium to remove any excess probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate to this compound.

-

-

Stimulation and Measurement:

-

Induce nitric oxide production by treating the cells with the desired stimulus (e.g., NO donor, agonist). Include appropriate controls (e.g., vehicle control, unstimulated cells).

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~495 nm and emission at ~515 nm. For kinetic measurements, readings can be taken every 5-10 minutes.

-

Data Analysis

The change in fluorescence intensity is proportional to the amount of nitric oxide produced. The data can be expressed as the fold change in fluorescence relative to a baseline or control group. For quantitative analysis, a calibration curve can be generated using an NO donor.

Visualizing the this compound Mechanism and Workflow

The following diagrams illustrate the key aspects of the this compound nitric oxide detection mechanism.

Caption: Chemical workflow of this compound diacetate for intracellular NO detection.

Caption: Step-by-step experimental workflow for using this compound diacetate.

Caption: Comparison of key features between this compound and its predecessor, DAF-2.

Conclusion

This compound diacetate is a robust and sensitive tool for the detection of nitric oxide in living cells. Its favorable photophysical properties, including a significant fluorescence enhancement upon reaction with NO and improved photostability over its predecessor DAF-2, make it a valuable probe for researchers in various fields. By following the detailed protocols and understanding the underlying mechanism, researchers can effectively utilize this compound to investigate the intricate roles of nitric oxide in cellular signaling and pathophysiology.

References

The Principle of DAF-FM Diacetate Fluorescence: A Technical Guide for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and applications of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a sensitive and widely used fluorescent probe for the detection of nitric oxide (NO). This document provides a comprehensive overview of its mechanism of action, key quantitative characteristics, detailed experimental protocols, and its application in studying NO-mediated signaling pathways.

Core Principle of Fluorescence

This compound diacetate is a cell-permeable, non-fluorescent molecule that serves as a robust indicator for nitric oxide in living cells. Its functionality is based on a two-step activation process that results in a highly fluorescent product upon reaction with NO.

First, the lipophilic this compound diacetate passively crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the two acetate groups. This de-acetylation process transforms the molecule into 4-amino-5-methylamino-2',7'-difluorofluorescein (this compound), a cell-impermeant and largely non-fluorescent form that is trapped within the cell.[1][2]

The trapped this compound then reacts with nitric oxide in the presence of oxygen to form a highly fluorescent benzotriazole derivative.[3][4] This reaction is essentially irreversible and leads to a significant increase in fluorescence intensity, which can be measured to quantify intracellular NO levels. The fluorescence quantum yield of this compound is approximately 0.005, but upon reacting with NO, it increases about 160-fold to approximately 0.81.[5]

The primary advantages of this compound diacetate over its predecessor, DAF-2 diacetate, include greater photostability and fluorescence that is independent of pH in the physiological range (above pH 5.5). This makes this compound a more reliable and sensitive probe for detecting low concentrations of NO, with a detection limit of approximately 3 nM.

Quantitative Data

The key spectral and physical properties of this compound and its diacetate form are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound Diacetate

| Property | Value | Reference |

| Full Chemical Name | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate | |

| Molecular Formula | C₂₅H₁₈F₂N₂O₇ | |

| Molecular Weight | 496.42 g/mol | |

| Cell Permeability | Yes |

Table 2: Spectroscopic Properties of this compound

| Property | Before Reaction with NO | After Reaction with NO | Reference |

| Excitation Maximum (λex) | ~495 nm | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | ~515 nm | |

| Quantum Yield (Φ) | ~0.005 | ~0.81 | |

| Molar Extinction Coefficient (ε) | Not reported | 73,000 M⁻¹cm⁻¹ | |

| NO Detection Limit | - | ~3 nM | |

| pH Sensitivity | Stable above pH 5.5 | Stable above pH 5.5 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound diacetate in detecting nitric oxide in cultured cells for both microscopy and flow cytometry applications.

General Preparation of this compound Diacetate Stock Solution

-

Reconstitution: Allow the lyophilized this compound diacetate powder and anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature.

-

Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of this compound diacetate in anhydrous DMSO. For example, to prepare a 5 mM stock solution, dissolve 50 µg of this compound diacetate in approximately 20 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for NO Detection in Adherent Cells using Fluorescence Microscopy

This protocol is suitable for observing NO production in real-time in cultured adherent cells.

-

Cell Seeding: Seed adherent cells on sterile glass coverslips or in glass-bottom dishes appropriate for microscopy. Allow the cells to adhere and reach the desired confluency.

-

Preparation of Loading Buffer: Prepare a working solution of 1-10 µM this compound diacetate in a suitable buffer, such as serum-free and phenol red-free cell culture medium or Hank's Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically for each cell type.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the this compound diacetate working solution to the cells.

-

Incubation: Incubate the cells for 20-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.

-

Wash and De-esterification: After incubation, gently wash the cells twice with the loading buffer to remove excess probe. Add fresh, pre-warmed buffer or medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate to this compound.

-

Stimulation and Imaging: If applicable, treat the cells with an NO donor (positive control) or the experimental stimulus. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm).

Protocol for NO Detection using Flow Cytometry

This protocol is designed for the quantitative analysis of NO production in a cell population.

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., DPBS). Buffers containing serum or phenol red should be used with caution as they may interfere with the fluorescence.

-

Probe Loading: Add the this compound diacetate stock solution to the cell suspension to a final concentration of 1-10 µM. Vortex the cells immediately to ensure even distribution of the probe.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Wash and De-esterification: Wash the cells twice by centrifugation and resuspension in fresh buffer to remove extracellular probe. For some cell types with low esterase activity, an additional incubation of 30-60 minutes in fresh buffer may be necessary to ensure complete de-esterification.

-

Stimulation: If required, resuspend the cells in the analysis buffer and treat with the desired stimulus to induce NO production. A positive control can be generated by treating cells with an NO donor like Diethylamine NONOate (DEA NONOate).

-

Flow Cytometric Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation. The fluorescence emission should be collected using a filter commonly used for FITC (e.g., 530/30 nm bandpass filter).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound diacetate's mechanism and its application in studying NO signaling.

This compound Diacetate Mechanism of Action

Caption: Mechanism of this compound diacetate activation within a cell.

Experimental Workflow for NO Detection

Caption: A generalized experimental workflow for nitric oxide detection.

Nitric Oxide - cGMP Signaling Pathway

Caption: The canonical Nitric Oxide (NO) - cGMP signaling pathway.

References

An In-depth Technical Guide to DAF-FM: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO). We will delve into its chemical structure, photophysical properties, mechanism of action, and detailed experimental protocols for its application in cellular and biochemical assays.

Chemical Structure and Properties

This compound is a derivative of fluorescein, engineered for enhanced sensitivity and photostability in detecting nitric oxide. For intracellular applications, it is most commonly used in its diacetate form, This compound diacetate (this compound DA) . This form is a cell-permeant molecule that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the now cell-impermeant this compound inside.[1][2]

The core structure of this compound consists of a fluorophore backbone with an aromatic diamine moiety. This diamine is crucial for its reaction with an oxidized form of nitric oxide, which leads to the formation of a highly fluorescent triazole derivative.[3][4]

Key Chemical and Photophysical Properties

The following tables summarize the key properties of both this compound and its diacetate derivative.

Table 1: Chemical Properties of this compound and this compound Diacetate

| Property | This compound | This compound Diacetate |

| Full Chemical Name | 4-amino-5-methylamino-2',7'-difluorofluorescein | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate |

| Molecular Formula | C₂₁H₁₄F₂N₂O₅[5] | C₂₅H₁₈F₂N₂O₇ |

| Molecular Weight | 412.34 g/mol | 496.42 g/mol |

| CAS Number | 254109-20-1 | 254109-22-3 |

| Solubility | Good in DMSO, DMF | Good in DMSO |

Table 2: Photophysical and Detection Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | |

| Quantum Yield (Φ) - Before NO | ~0.005 | |

| Quantum Yield (Φ) - After NO Reaction | ~0.81 | |

| Fluorescence Increase | ~160-fold | |

| NO Detection Limit | ~3 nM | |

| Optimal pH Range | > 5.5 |

Mechanism of Nitric Oxide Detection

The detection of nitric oxide by this compound is an irreversible reaction that results in a significant increase in fluorescence quantum yield. The process begins with the cell-permeable this compound diacetate.

-

Cellular Uptake and Activation : this compound diacetate passively diffuses across the cell membrane into the cytoplasm.

-

Esterase Cleavage : Inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups, converting this compound diacetate into the cell-impermeant this compound. This step is crucial as it traps the probe within the cell.

-

Reaction with NO : In the presence of oxygen, this compound reacts with NO to form a stable and highly fluorescent benzotriazole derivative. This reaction is essentially irreversible and results in a ~160-fold increase in fluorescence intensity, making it a sensitive indicator of NO production.

The diagram below illustrates the workflow of intracellular NO detection using this compound diacetate.

Experimental Protocols

This section provides a generalized protocol for measuring intracellular nitric oxide production in live cells using this compound diacetate. Optimal conditions, such as probe concentration and incubation times, should be empirically determined for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Diacetate Stock Solution : Prepare a 5 mM stock solution of this compound diacetate in high-quality anhydrous DMSO. For a 1 mg vial, this can be achieved by adding approximately 0.4 mL of DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution : On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable physiological buffer (e.g., DPBS or HBSS). It is critical to use buffers free of phenol red or serum, as these can interfere with fluorescence and esterase activity.

Cell Staining and NO Detection

The following workflow is suitable for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.

-

Cell Preparation : Culture cells to the desired confluency on an appropriate vessel (e.g., coverslips for microscopy, 96-well plates, or suspension for flow cytometry).

-

Loading : Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound diacetate working solution to the cells.

-

Incubation : Incubate the cells for 20-60 minutes at 37°C, protected from light.

-

Wash : After incubation, gently wash the cells twice with the buffer to remove any excess probe.

-

De-esterification : Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.

-

Stimulation : Induce NO production by treating the cells with your agonist or experimental compound. A positive control can be generated by treating cells with an NO donor like DEA NONOate (10 µM for 30 minutes).

-

Measurement : Measure the fluorescence intensity using an instrument with filters appropriate for fluorescein or FITC (Excitation: ~495 nm, Emission: ~515 nm).

The diagram below outlines the general experimental workflow.

Application in Signaling Pathways

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by nitric oxide synthase (NOS) enzymes. This compound is an invaluable tool for studying these pathways by allowing direct visualization and quantification of NO production in response to various stimuli. For example, in endothelial cells, stimuli like acetylcholine can activate endothelial NOS (eNOS) to produce NO, which then signals to surrounding smooth muscle cells.

The diagram below shows a simplified representation of a generic NO signaling pathway that can be investigated using this compound.

References

An In-depth Technical Guide to DAF-FM for Nitric Oxide Detection

For researchers, scientists, and professionals in drug development, accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse physiological and pathological roles. Diaminofluorescein-FM (DAF-FM) and its diacetate form have emerged as indispensable fluorescent probes for this purpose. This technical guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and the underlying chemical principles of its function.

Core Principles of this compound Function

This compound is an essentially non-fluorescent molecule that, upon reaction with nitric oxide, transforms into a highly fluorescent benzotriazole derivative.[1][2] For intracellular applications, the cell-permeant this compound diacetate is used.[1][3] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant this compound.[1] This de-esterified form then reacts with NO to produce a robust fluorescent signal.

The primary advantages of this compound over its predecessor, DAF-2, include greater photostability, a lower detection limit for NO (approximately 3 nM), and spectral properties that are independent of pH above 5.5.

Spectroscopic and Physicochemical Properties

The utility of any fluorescent probe is defined by its spectral characteristics. This compound exhibits a significant increase in fluorescence quantum yield upon binding to nitric oxide, making it an excellent tool for NO detection. A summary of its key quantitative properties is presented below.

| Property | Value (Free this compound) | Value (this compound-NO Adduct) | Reference |

| Excitation Maximum (λex) | ~495 nm | 495 nm | |

| Emission Maximum (λem) | Not applicable | 515 nm | |

| Quantum Yield (Φ) | ~0.005 | ~0.81 | |

| Extinction Coefficient (ε) | Not applicable | 84,000 M⁻¹cm⁻¹ | |

| Molar Mass (this compound Diacetate) | 496.4 g/mol | Not applicable |

Experimental Protocols

Accurate and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed protocols for the preparation of this compound solutions and its application in cell-based assays.

Preparation of this compound Diacetate Stock Solution

-

Reconstitution : To prepare a stock solution, dissolve this compound diacetate in high-quality anhydrous DMSO. For example, a 5 mM stock solution can be made by dissolving 1 mg of this compound diacetate in 0.4 mL of DMSO.

-

Storage : Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

In Vitro Nitric Oxide Detection in Cell Suspensions or Adherent Cells

This protocol provides a general guideline for loading cells with this compound diacetate to measure intracellular nitric oxide.

-

Cell Preparation : Prepare a viable cell suspension or plate adherent cells on a suitable substrate (e.g., coverslips, microplates).

-

Loading Solution Preparation : Dilute the this compound diacetate stock solution into a suitable physiological buffer (e.g., PBS, HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Loading : Incubate the cells with the this compound diacetate loading solution for 20-60 minutes at 37°C.

-

Washing : After incubation, wash the cells with fresh buffer to remove excess probe.

-

De-esterification : Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the intracellular this compound diacetate by cellular esterases.

-

NO Stimulation (Optional) : If investigating stimulated NO production, treat the cells with the desired agonist or experimental condition at this stage.

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 495 nm and emission detection at approximately 515 nm.

Visualizing the this compound Workflow and Reaction

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

References

A Technical Guide to the Quantum Yield of the DAF-FM Nitric Oxide Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) in its reaction with nitric oxide (NO). It is intended to serve as a comprehensive resource for researchers and professionals in the fields of life sciences and drug development who utilize this compound as a fluorescent probe for the detection and quantification of nitric oxide. This document outlines the core photophysical properties of this compound, details experimental protocols for its use, and illustrates the underlying chemical reaction and cellular processing pathways.

Core Concepts of this compound Fluorescence

This compound is a highly sensitive and specific fluorescent indicator for nitric oxide. Its efficacy is rooted in a dramatic increase in fluorescence quantum yield upon reaction with an oxidized form of nitric oxide. In its unreacted state, this compound is essentially non-fluorescent. However, in the presence of nitric oxide and oxygen, it is converted to a highly fluorescent benzotriazole derivative.[1][2][3] This significant change in quantum yield allows for the reliable detection of even low concentrations of nitric oxide in cellular and in vitro systems.[1][2]

Data Presentation: Photophysical Properties of this compound

The following table summarizes the key quantitative data regarding the photophysical properties of this compound and its nitric oxide adduct.

| Property | This compound (Unreacted) | This compound Triazole (NO Adduct) | Reference |

| Fluorescence Quantum Yield | ~0.005 | ~0.81 | |

| Excitation Maximum (λex) | ~495 nm | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | ~515 nm | |

| Fold Increase in Fluorescence | - | ~160-fold | |

| NO Detection Limit | - | ~3 nM |

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound diacetate for the detection of intracellular nitric oxide.

Preparation of this compound Diacetate Stock Solution

-

Reagent : this compound diacetate

-

Solvent : High-quality anhydrous Dimethyl Sulfoxide (DMSO)

-

Procedure :

-

To prepare a ~5 mM stock solution, dissolve 1 mg of this compound diacetate in 0.4 mL of DMSO. For a 50 µg packaging, dissolve in 20 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, it is advisable to aliquot the stock solution to minimize freeze-thaw cycles.

-

Cellular Loading and Nitric Oxide Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Reagents and Materials :

-

Viable cells in suspension or adhered to a culture plate/coverslip.

-

This compound diacetate stock solution (from Protocol 1).

-

Physiologically compatible buffer (e.g., PBS, HBSS).

-

-

Procedure :

-

Cell Preparation : Prepare a suspension of viable cells or have adherent cells ready for treatment.

-

Loading Solution Preparation : Dilute the this compound diacetate stock solution into the desired buffer to a final working concentration. A starting concentration range of 1–10 µM is recommended. The optimal concentration should be determined empirically for each cell type and experimental setup.

-

Cell Loading : Incubate the cells with the this compound diacetate loading solution for 20–60 minutes at 37°C.

-

Washing : After incubation, wash the cells with fresh buffer to remove any excess, extracellular probe.

-

De-esterification : Incubate the cells for an additional 15–30 minutes in fresh buffer to allow for the complete de-esterification of the intracellular this compound diacetate by cellular esterases. This step is crucial as it traps the now cell-impermeant this compound inside the cells.

-

Nitric Oxide Stimulation : If the experiment involves stimulating NO production, the stimulus can be applied at this stage.

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission detection at ~515 nm. The fluorescence intensity is proportional to the concentration of nitric oxide.

-

Mandatory Visualizations

This compound Diacetate Cellular Uptake and Reaction with Nitric Oxide

Caption: Cellular uptake and activation of the this compound nitric oxide probe.

Logical Workflow for Nitric Oxide Measurement using this compound

Caption: Step-by-step workflow for measuring nitric oxide with this compound.

References

The Definitive Guide to DAF-FM: A Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO). This document details its mechanism of action, key quantitative characteristics, experimental protocols, and applications in elucidating NO-mediated signaling pathways.

Core Principles of this compound

This compound is a valuable tool for real-time imaging and measurement of NO in living cells and tissues. Its utility stems from a significant increase in fluorescence quantum yield upon reaction with NO. The probe is typically introduced to cells in its diacetate form (this compound diacetate), a cell-permeable derivative.

Once inside the cell, intracellular esterases cleave the acetate groups, converting this compound diacetate into its active, cell-impermeant form, this compound.[1][2][3] This active form is essentially non-fluorescent. In the presence of nitric oxide and oxygen, this compound undergoes a nitrosation reaction to form a highly fluorescent triazole derivative, this compound-T. This reaction is practically irreversible and results in a substantial increase in fluorescence intensity, allowing for the sensitive detection of NO production.

The reaction mechanism is dependent on oxygen and is believed to proceed through the reaction of this compound with an oxidative product of NO, such as dinitrogen trioxide (N₂O₃) or a process involving the nitrogen dioxide radical (NO₂•).

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and its NO adduct are summarized in the table below.

| Property | This compound | This compound Triazole (NO Adduct) | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | ~495 nm | |

| Emission Maximum (λem) | ~515 nm | ~515 nm | |

| Quantum Yield (Φ) | ~0.005 | ~0.81 (~160-fold increase) | |

| Molar Extinction Coefficient (ε) | Not reported | ~73,000 - 84,000 M⁻¹cm⁻¹ | |

| Detection Limit | N/A | ~3 nM | |

| pH Sensitivity | Fluorescence is pH-independent above pH 5.5 | Fluorescence is pH-independent above pH 5.5 | |

| Photostability | Less stable | Significantly more photostable than DAF-2 adduct |

Experimental Protocols

The following are detailed methodologies for the use of this compound diacetate in various experimental settings. It is crucial to optimize these protocols for specific cell types and experimental conditions.

General Stock Solution Preparation

-

Reconstitution: Allow the vial of this compound diacetate powder to warm to room temperature before opening.

-

Solvent: Dissolve the this compound diacetate in high-quality anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Staining Protocol for Adherent Cells (e.g., Endothelial Cells, Neurons)

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture to the desired confluency.

-

Starvation (Optional): For some applications, particularly in neuronal cultures, starving the cells in low-serum media for several hours prior to loading can reduce background fluorescence.

-

Loading: Prepare a working solution of this compound diacetate at a final concentration of 1-10 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS). Avoid buffers containing phenol red as it may interfere with fluorescence.

-

Incubation: Remove the culture medium and incubate the cells with the this compound diacetate working solution for 20-60 minutes at 37°C, protected from light.

-

Wash: Gently wash the cells two to three times with warm buffer to remove excess probe.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to allow for complete de-esterification of the probe by intracellular esterases.

-

Imaging: The cells are now ready for experimental treatment and imaging using a fluorescence microscope, plate reader, or flow cytometer with standard FITC filter sets (Excitation: ~488 nm, Emission: ~515-535 nm).

Staining Protocol for Cells in Suspension (e.g., Macrophages)

-

Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer at the desired density.

-

Loading: Add the this compound diacetate working solution (1-10 µM final concentration) to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

Wash: Pellet the cells by centrifugation and wash twice with fresh buffer to remove the extracellular probe.

-

De-esterification: Resuspend the cells in fresh buffer and incubate for 15-30 minutes to allow for complete de-esterification.

-

Analysis: The cells can now be analyzed by flow cytometry or imaged after adhering to a suitable substrate.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for detecting intracellular nitric oxide using this compound diacetate.

Signaling Pathways

This compound has been instrumental in dissecting various NO-dependent signaling pathways. Below are diagrams representing two such pathways.

eNOS/nNOS-Mediated Signaling

This pathway is crucial in various physiological processes, including vasodilation and neurotransmission.

References

A Technical Guide to Nitric Oxide Detection: Cell-Permeant vs. Cell-Impermeant DAF-FM

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate derivative (this compound diacetate) for the detection of nitric oxide (NO). This guide details the core differences between the cell-permeant and cell-impermeant forms, their mechanisms of action, and provides detailed experimental protocols and comparative data to aid in experimental design and execution.

Introduction to this compound Based Nitric Oxide Detection

Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Accurate and sensitive detection of NO in biological systems is paramount for advancing our understanding of its multifaceted roles. This compound and its diacetate derivative are widely used fluorescent probes for this purpose. These compounds are essentially non-fluorescent until they react with an oxidized form of NO, N₂O₃, which is formed by the autoxidation of NO in the presence of oxygen, to yield a highly fluorescent triazole derivative.[2]

The key distinction between the two forms lies in their cell permeability. This compound diacetate is a cell-permeant molecule that readily crosses cellular membranes.[3][4] Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeant this compound. This enzymatic cleavage traps the probe within the cell, allowing for the specific detection of intracellular NO. Conversely, this compound itself is cell-impermeant and is therefore used for detecting extracellular NO.

This compound offers significant advantages over its predecessor, DAF-2, including greater photostability, a lower detection limit for NO, and fluorescence that is independent of pH above 5.5.

Core Differences and Applications

The choice between cell-permeant this compound diacetate and cell-impermeant this compound is dictated by the experimental question and the location of NO production being investigated.

-

This compound Diacetate (Cell-Permeant): This is the probe of choice for measuring intracellular nitric oxide production. Its ability to passively diffuse across the cell membrane and become trapped intracellularly after hydrolysis ensures specific detection of NO generated within the cell. It is widely used to study NO signaling in various cell types, including endothelial cells, neurons, and macrophages.

-

This compound (Cell-Impermeant): This form is utilized for the detection of nitric oxide in the extracellular space. Since it cannot cross the cell membrane, any fluorescence signal generated is due to its reaction with NO that has been released from cells into the surrounding medium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison for experimental planning.

| Parameter | This compound | This compound Diacetate | Source |

| Cell Permeability | No | Yes | |

| Excitation Maximum | ~495 nm | ~495 nm | |

| Emission Maximum | ~515 nm | ~515 nm | |

| Fluorescence Quantum Yield (pre-NO) | ~0.005 | N/A (hydrolyzed to this compound) | |

| Fluorescence Quantum Yield (post-NO) | ~0.81 | N/A (hydrolyzed to this compound) | |

| Fluorescence Increase upon NO reaction | ~160-fold | ~160-fold (after conversion to this compound) | |

| NO Detection Limit | ~3 nM | ~3 nM (after conversion to this compound) | |

| pH Sensitivity | Independent of pH > 5.5 | Independent of pH > 5.5 (after conversion to this compound) | |

| Photostability | More photostable than DAF-2T | More photostable than DAF-2T (after conversion to this compound) | |

| Molecular Weight | 410.33 g/mol | 496.42 g/mol |

Experimental Protocols

Protocol 1: Intracellular Nitric Oxide Detection using this compound Diacetate

This protocol provides a general guideline for loading cells with this compound diacetate and measuring intracellular NO production. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

This compound diacetate

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free medium or an appropriate buffer (e.g., HBSS)

-

Cells of interest cultured on a suitable imaging plate or coverslip

-

Fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~495 nm, Emission: ~515 nm)

-

(Optional) Nitric oxide scavenger, such as 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO), for negative control.

-

(Optional) NO donor, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or Diethylamine NONOate, for positive control.

Procedure:

-

Preparation of this compound Diacetate Stock Solution: Prepare a stock solution of this compound diacetate (typically 1-5 mM) in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound diacetate in 0.4 mL of DMSO to get a 5 mM stock solution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.

-

This compound Diacetate Loading: Prepare a working solution of this compound diacetate (typically 1-10 µM) in a serum-free medium or an appropriate buffer. A suggested starting concentration is 5 µM. Remove the culture medium from the cells and add the this compound diacetate working solution.

-

Incubation: Incubate the cells with the this compound diacetate solution for 20-60 minutes at 37°C and 5% CO₂. The optimal loading time should be determined empirically.

-

Wash and De-esterification: Remove the this compound diacetate solution and wash the cells twice with a fresh, pre-warmed buffer to remove any extracellular probe. After washing, add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular this compound diacetate to this compound.

-

Stimulation of NO Production (Optional): If studying stimulated NO production, add the stimulus of interest (e.g., a cytokine or pharmacological agent) to the cells. For negative controls, pre-incubate the this compound-loaded cells with an NO scavenger like PTIO (e.g., 100 µM) for 30-60 minutes before stimulation.

-

Fluorescence Imaging: Image the cells using a fluorescence microscope with appropriate filters. The fluorescence intensity is proportional to the amount of intracellular NO. For quantitative analysis, it is useful to represent the baseline fluorescence intensity as the average of the fluorescence intensity of each region of interest from the first few images in a time-lapse sequence.

Protocol 2: Extracellular Nitric Oxide Detection using this compound

This protocol is for measuring NO released into the extracellular environment.

Materials:

-

This compound

-

High-quality, anhydrous DMSO

-

Appropriate buffer (e.g., HBSS or PBS)

-

Cell culture supernatant or solution to be tested

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (typically 1-5 mM) in high-quality, anhydrous DMSO.

-

Sample Preparation: Collect the cell culture supernatant or prepare the solution in which extracellular NO is to be measured.

-

This compound Addition: Add this compound to the sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the sample at 37°C for the desired period, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer or microplate reader with excitation at ~495 nm and emission at ~515 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular NO Detection

The following diagram illustrates the mechanism of action of this compound diacetate for intracellular NO detection.

Caption: Mechanism of intracellular NO detection using this compound diacetate.

Experimental Workflow for Intracellular NO Measurement

The following diagram outlines the general experimental workflow for measuring intracellular NO using this compound diacetate.

References

The Superiority of DAF-FM over DAF-2 for Nitric Oxide Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key advantages of using 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) over its predecessor, 4,5-diaminofluorescein (DAF-2), for the fluorescent detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in a vast array of physiological and pathological processes, making its accurate and sensitive detection paramount in biomedical research and drug development. While both DAF-2 and this compound have been instrumental in advancing our understanding of NO biology, this compound offers significant improvements in key performance characteristics, leading to more reliable and robust experimental outcomes.

Core Advantages of this compound

This compound was developed to overcome some of the inherent limitations of DAF-2. The primary advantages of this compound include its enhanced sensitivity, greater photostability, and reduced pH sensitivity, all of which contribute to a more reliable and versatile tool for nitric oxide quantification.

Quantitative Comparison of this compound and DAF-2

The superior performance of this compound is evident in its key quantitative metrics compared to DAF-2. These parameters are crucial for researchers designing and interpreting experiments for NO detection.

| Feature | This compound | DAF-2 | Advantage of this compound |

| Fluorophore | Fluorescein | Fluorescein | - |

| Excitation (nm) | ~495 | ~495 | Similar excitation spectra allow for use with standard FITC filter sets. |

| Emission (nm) | ~515 | ~515 | Similar emission spectra allow for use with standard FITC filter sets. |

| Quantum Yield (Φ) of NO Adduct | ~0.81[1][2][3][4] | ~0.92[5] | While DAF-2T has a slightly higher quantum yield, the overall performance of this compound is superior due to other factors. |

| Basal Quantum Yield | ~0.005 | Weakly fluorescent | Both have low basal fluorescence, leading to a high turn-on response. This compound exhibits a ~160-fold increase in fluorescence upon reacting with NO. |

| Detection Limit | ~3 nM | ~5 nM | Higher sensitivity allows for the detection of lower concentrations of NO. |

| pH Sensitivity | Independent of pH above 5.5 | pH-sensitive | Stable fluorescence signal across a broader and more physiologically relevant pH range. |

| Photostability | Significantly more photostable than DAF-2 | Moderately photostable | Allows for longer exposure times and repeated imaging with less signal degradation. |

Reaction Mechanism and Signaling Context

Both this compound and DAF-2 rely on a similar reaction mechanism to detect nitric oxide. In their diacetate forms (this compound DA and DAF-2 DA), they are cell-permeant and can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probes in their active, cell-impermeant forms. In the presence of oxygen, these probes react with an oxidation product of NO, such as dinitrogen trioxide (N₂O₃), to form a highly fluorescent triazole derivative. This reaction leads to a significant increase in fluorescence intensity, which can be measured to quantify NO levels.

dot

Caption: Intracellular conversion of DAF diacetate to a fluorescent triazole.

Nitric oxide is a key second messenger in many signaling pathways. A canonical example is the endothelial nitric oxide synthase (eNOS) pathway, which plays a crucial role in vasodilation. In this pathway, agonists like acetylcholine or shear stress activate eNOS to produce NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. This compound is an invaluable tool for studying the dynamics of NO production in such pathways.

dot

Caption: Canonical nitric oxide signaling pathway in vasodilation.

Experimental Protocols

The following protocols provide a general framework for the detection of intracellular and extracellular nitric oxide using this compound and DAF-2. Optimal conditions, such as probe concentration and incubation time, should be empirically determined for each specific cell type and experimental setup.

Intracellular Nitric Oxide Detection

This protocol is designed for imaging NO production within living cells.

Materials:

-

This compound diacetate or DAF-2 diacetate

-

High-quality anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cultured cells on coverslips or in imaging dishes

-

Fluorescence microscope

Procedure:

-

Probe Preparation: Prepare a 5 mM stock solution of this compound diacetate or DAF-2 diacetate in DMSO. Aliquot and store at -20°C, protected from light.

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging platform.

-

Probe Loading: Replace the culture medium with a buffer containing the fluorescent probe at a final concentration of 1-10 µM.

-

Incubation: Incubate the cells at 37°C for 20-60 minutes to allow for probe loading and de-esterification.

-

Washing: Gently wash the cells twice with fresh, pre-warmed buffer to remove excess extracellular probe.

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh buffer to ensure complete de-esterification of the intracellular probe.

-

NO Stimulation: Treat the cells with agonists or inhibitors to stimulate or block NO production, as required by the experimental design.

-

Fluorescence Imaging: Acquire fluorescent images using a microscope equipped with a standard FITC filter set (Excitation: ~495 nm, Emission: ~515 nm).

dot

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for DAF-FM Diacetate in Live Cell Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a widely used fluorescent probe for the real-time detection of nitric oxide (NO) in living cells.[1][2][3][4][5] As a cell-permeable compound, it readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the molecule, now this compound, less permeable and trapping it within the cytoplasm. In its native state, this compound is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent and stable benzotriazole derivative. This increase in fluorescence provides a direct measure of intracellular NO production. This compound offers significant advantages over previous NO probes, including greater photostability and a fluorescence signal that is independent of pH in the physiological range (above pH 5.5).

Mechanism of Action

The detection of nitric oxide by this compound diacetate is a two-step intracellular process. This signaling pathway is initiated by the passive diffusion of the probe across the cell membrane and culminates in a fluorescent signal proportional to the concentration of nitric oxide.

Caption: Intracellular activation of this compound diacetate for NO detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound diacetate in live cell imaging applications.

| Parameter | Value | Reference |

| Excitation Maximum | ~495 nm | |

| Emission Maximum | ~515 nm | |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | |

| Working Concentration | 1-10 µM | |

| Incubation Time | 20-60 minutes | |

| Incubation Temperature | 37°C (can be optimized between 4-37°C) | |

| De-esterification Time | 15-30 minutes | |

| NO Detection Limit | ~3 nM | |

| Fluorescence Increase | ~160-fold |

Experimental Protocols

This section provides a detailed protocol for loading live cells with this compound diacetate for the detection of intracellular nitric oxide. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Diacetate Stock Solution (1-10 mM):

-

Bring the vial of this compound diacetate and anhydrous dimethyl sulfoxide (DMSO) to room temperature.

-

Prepare a stock solution by dissolving the this compound diacetate in anhydrous DMSO to a final concentration of 1-10 mM. For example, a 5 mM stock solution can be made by dissolving 1 mg in approximately 0.4 mL of DMSO.

-

Vortex thoroughly to ensure the powder is completely dissolved.

-

For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and moisture.

-

-

This compound Diacetate Working Solution (1-10 µM):

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer, such as serum-free medium or Hank's Balanced Salt Solution (HBSS).

-

It is recommended to use buffers without serum or phenol red, as these can interfere with the fluorescence signal. If serum must be used, heat-inactivated serum is preferable to reduce esterase activity that could cleave the dye extracellularly.

-

Cell Loading Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in a multi-well plate until they reach the desired confluency.

-

Remove the culture medium and wash the cells twice with pre-warmed PBS or other appropriate buffer.

-

Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

After incubation, remove the loading solution and wash the cells twice with the imaging buffer to remove any excess probe.

-

Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C. This step allows for the complete de-esterification of the dye within the cells.

-

The cells are now ready for experimental treatment to induce NO production and subsequent imaging.

Cell Loading Protocol for Suspension Cells

-

Harvest the suspension cells by centrifugation (e.g., 1000g for 3-5 minutes).

-

Discard the supernatant and wash the cell pellet twice with pre-warmed PBS or other suitable buffer.

-

Resuspend the cells in the this compound diacetate working solution at the desired cell density.

-

Incubate the cell suspension for 20-60 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells to pellet them and remove the supernatant.

-

Wash the cells twice with fresh buffer to remove excess probe.

-

Resuspend the cells in fresh, pre-warmed buffer and incubate for an additional 15-30 minutes to allow for complete de-esterification.

-

The cells are now ready for experimental treatment and analysis by fluorescence microscopy or flow cytometry.

Experimental Workflow

The following diagram illustrates the general workflow for a typical experiment involving this compound diacetate for the detection of nitric oxide in live cells.

Caption: A generalized workflow for live cell NO detection.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of excess probe. | Ensure thorough washing after the loading step. Increase the number of washes if necessary. |

| Extracellular hydrolysis of the probe by serum esterases. | Use serum-free medium for loading and imaging. If serum is required, use heat-inactivated serum. | |

| Weak or No Signal | Insufficient NO production. | Include a positive control, such as treating cells with an NO donor (e.g., DEA NONOate), to confirm the probe is working. |

| Incomplete de-esterification. | Increase the de-esterification incubation time. | |

| Low probe concentration. | Optimize the working concentration of this compound diacetate for your specific cell type. | |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary. This compound is more photostable than DAF-2. |

| Dye Extrusion | Active transport of the probe out of the cells. | Lowering the incubation temperature may reduce subcellular compartmentalization and dye extrusion. In some cases, performing measurements in the presence of the dye may be necessary. |

References

- 1. This compound diacetate | AAT Bioquest [aatbio.com]

- 2. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAF FM diacetate | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes: High-Sensitivity Detection of Intracellular Nitric Oxide in Cultured Cells using Daf-FM Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for understanding its complex roles in cellular signaling and for the development of novel therapeutics targeting NO pathways. 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (Daf-FM diacetate) is a fluorescent probe widely utilized for the real-time detection of nitric oxide in living cells.[2][3] This cell-permeable dye is essentially non-fluorescent until it undergoes intracellular deacetylation and subsequent reaction with NO to form a highly fluorescent benzotriazole derivative, enabling the sensitive quantification of NO production.[2]

This application note provides a comprehensive, step-by-step guide for the use of this compound diacetate for staining cultured cells. It includes detailed protocols for both adherent and suspension cells, guidelines for data acquisition and analysis, and a summary of expected quantitative results. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the methodology.

Principle of Detection

The detection of nitric oxide using this compound diacetate is a two-step intracellular process.

-

Cellular Uptake and Deacetylation: this compound diacetate is a lipophilic molecule that readily diffuses across the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, converting the molecule into the cell-impermeant this compound.[2] This trapping mechanism ensures the accumulation of the probe within the cellular cytoplasm.

-

Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent this compound undergoes a chemical reaction to form a highly fluorescent triazole derivative. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide, allowing for its quantification. The fluorescence quantum yield of this compound increases approximately 160-fold upon reacting with NO.

Signaling Pathway

Caption: Mechanism of intracellular nitric oxide detection by this compound diacetate.

Experimental Protocols

Materials and Reagents

-

This compound diacetate (stored at -20°C, protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cultured cells (adherent or suspension)

-

Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer (e.g., HBSS)

-

Nitric oxide donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine - SNAP) or agonist (e.g., bradykinin) for positive controls

-

NO scavenger (e.g., c-PTIO) for negative controls

-

Fluorescence microscope, plate reader, or flow cytometer with standard FITC filter sets (Excitation/Emission: ~495 nm / ~515 nm)

Preparation of Reagents

1. This compound Diacetate Stock Solution (5 mM):

-

Bring the vial of this compound diacetate and anhydrous DMSO to room temperature.

-

Dissolve 5 µg of this compound diacetate in 20 µL of anhydrous DMSO to prepare a 5 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

The stock solution should be prepared fresh. If storage is necessary, aliquot and store at -20°C, protected from light, for a limited time. Avoid repeated freeze-thaw cycles.

2. This compound Diacetate Working Solution (1-10 µM):

-

Dilute the 5 mM this compound diacetate stock solution in a suitable buffer (e.g., serum-free, phenol red-free medium or PBS) to the desired final working concentration. A starting concentration of 5 µM is recommended.

-

The optimal concentration should be determined empirically for each cell type and experimental condition.

Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides, or 96-well black-walled imaging plates) and culture until they reach the desired confluency (typically 70-80%).

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS or serum-free medium.

-

Add the this compound diacetate working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess extracellular probe.

-

-

De-esterification:

-

Add fresh, pre-warmed culture medium or buffer to the cells.

-

Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular this compound diacetate.

-

-

Stimulation and Imaging:

-

If applicable, replace the medium with your experimental medium containing agonists or inhibitors.

-

Acquire fluorescence images or measurements using a fluorescence microscope, plate reader, or flow cytometer with a standard FITC filter set (Ex/Em = 495/515 nm).

-

Protocol for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

-

Cell Loading:

-

Resuspend the cell pellet in the this compound diacetate working solution at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle mixing.

-

-

Washing:

-

Centrifuge the cell suspension to pellet the cells.

-

Discard the supernatant and wash the cells twice by resuspending in pre-warmed PBS or serum-free medium followed by centrifugation.

-

-

De-esterification:

-

Resuspend the cell pellet in fresh, pre-warmed culture medium or buffer.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Stimulation and Analysis:

-

If applicable, add agonists or inhibitors to the cell suspension.

-

Analyze the cells by flow cytometry or transfer to a suitable plate for fluorescence plate reader measurements.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for this compound staining in cultured cells.

Data Presentation

The following tables summarize typical quantitative data obtained from this compound diacetate staining experiments.

Table 1: General Properties and Recommended Parameters for this compound Diacetate

| Parameter | Value | Reference |

| Excitation Maximum | ~495 nm | |

| Emission Maximum | ~515 nm | |

| NO Detection Limit | ~3 nM | |

| Fluorescence Increase | ~160-fold | |

| Recommended Working Concentration | 1-10 µM | |

| Recommended Loading Time | 20-60 minutes | |

| Recommended De-esterification Time | 15-30 minutes |

Table 2: Example of Dose-Dependent NO Production in Cultured Cells

This table illustrates the fold increase in this compound fluorescence in response to stimulation with different concentrations of bradykinin, a known inducer of nitric oxide synthase.

| Bradykinin Concentration | Fold Increase in Fluorescence (Mean ± SD) |

| 1 nM | 1.06 ± 0.05 |

| 5 nM | 1.11 ± 0.05 |

| 25 nM | 1.33 ± 0.06 |

| Data adapted from a study on cultured cells. |

Table 3: Example of NO Detection in Jurkat Cells using Flow Cytometry

This table shows a qualitative summary of results from an experiment using the nitric oxide donor Diethylamine NONOate in Jurkat cells.

| Cell Population | Treatment | Expected Fluorescence Intensity |

| Jurkat Cells | Untreated (Control) | Low |

| Jurkat Cells | 10 µM Diethylamine NONOate | High |

| Based on a representative experiment. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of extracellular probe. | Ensure thorough washing after the loading step. |

| Autofluorescence from cells or medium. | Use phenol red-free medium. Acquire images of unstained cells to determine the level of autofluorescence. | |

| Low or No Signal | Insufficient NO production. | Use a positive control (e.g., NO donor) to confirm the probe is working. |

| Low intracellular esterase activity. | Increase the de-esterification time. | |

| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade mounting medium if applicable. | |

| Cell Detachment or Toxicity | High concentration of this compound diacetate or DMSO. | Optimize the working concentration of the probe; start with a lower concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells. |

Conclusion

This compound diacetate is a powerful tool for the sensitive detection and quantification of intracellular nitric oxide in cultured cells. By following the detailed protocols and considering the potential variables outlined in this application note, researchers can obtain reliable and reproducible data to advance their understanding of the role of nitric oxide in cellular physiology and disease. The provided diagrams and data tables serve as a valuable resource for experimental planning and data interpretation.

References

Application Notes and Protocols for DAF-FM Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals